molecular formula C8H3BrN2S B1293148 2-Bromobenzo[d]thiazole-6-carbonitrile CAS No. 864265-77-0

2-Bromobenzo[d]thiazole-6-carbonitrile

Cat. No.: B1293148
CAS No.: 864265-77-0
M. Wt: 239.09 g/mol
InChI Key: KFWDPZBAVFCLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzo[d]thiazole-6-carbonitrile is a chemical compound with the molecular formula C8H3BrN2S. It is a derivative of benzothiazole, featuring a bromine atom at the 2-position and a cyano group at the 6-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Scientific Research Applications

2-Bromobenzo[d]thiazole-6-carbonitrile has several scientific research applications:

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the MSDS provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

2-Bromobenzo[d]thiazole-6-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions suggest that this compound can modulate the activity of these enzymes, potentially affecting the metabolism of various substrates.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity . This binding interaction can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity in animal studies . Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s inhibition of cytochrome P450 enzymes suggests that it can affect the metabolic flux of other substrates processed by these enzymes . This interaction can lead to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is known to have high gastrointestinal absorption and can permeate the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it may have a unique distribution profile within the body. Understanding its transport mechanisms can provide insights into its therapeutic potential and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzo[d]thiazole-6-carbonitrile typically involves the bromination of benzo[d]thiazole followed by the introduction of a cyano group. One common method includes the reaction of benzo[d]thiazole with bromine in the presence of a suitable catalyst to yield 2-bromobenzo[d]thiazole. This intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, under controlled conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzo[d]thiazole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]thiazole-6-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The bromine and cyano groups play crucial roles in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzo[d]thiazole-6-carbonitrile
  • 2-Fluorobenzo[d]thiazole-6-carbonitrile
  • 2-Iodobenzo[d]thiazole-6-carbonitrile

Uniqueness

2-Bromobenzo[d]thiazole-6-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interaction with biological targets .

Properties

IUPAC Name

2-bromo-1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWDPZBAVFCLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649508
Record name 2-Bromo-1,3-benzothiazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864265-77-0
Record name 2-Bromo-1,3-benzothiazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromobenzo[d]thiazole-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromobenzo[d]thiazole-6-carbonitrile
Reactant of Route 3
2-Bromobenzo[d]thiazole-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Bromobenzo[d]thiazole-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Bromobenzo[d]thiazole-6-carbonitrile
Reactant of Route 6
2-Bromobenzo[d]thiazole-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.